1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-
CAS No.:
Cat. No.: VC16823970
Molecular Formula: C12H7N3S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7N3S |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H7N3S/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15) |
| Standard InChI Key | AZIPCLJWEQYYMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=CC3=C(NC=C3C#N)N=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, reflects its bicyclic structure, which combines a pyrrole ring fused to a pyridine system. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇N₃S |
| Molecular Weight | 225.27 g/mol |
| Canonical SMILES | C1=CSC=C1C2=CC3=C(NC=C3C#N)N=C2 |
| InChI Key | AZIPCLJWEQYYMT-UHFFFAOYSA-N |
The thienyl group at the 5-position introduces sulfur-based electronic effects, while the cyano substituent at the 3-position enhances electrophilicity, facilitating nucleophilic attack in synthetic modifications .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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¹H-NMR: Signals at δ 7.23–7.97 ppm correspond to aromatic protons from the thienyl and pyrrolopyridine moieties. The NH proton of the pyrrole ring appears as a broad singlet near δ 12.5 ppm .
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IR: Stretching vibrations at 2218 cm⁻¹ (C≡N) and 1600–1450 cm⁻¹ (C=C aromatic) confirm functional groups .
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. A common approach involves the condensation of enaminonitriles with α,β-unsaturated carbonyl compounds under acidic conditions. For example, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate has been used as a precursor to generate analogous structures through grinding methods with cyanothioacetamide .
Functionalization Strategies
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in water at 25°C) due to its hydrophobic thienyl and aromatic systems. Stability studies indicate decomposition above 200°C, with the cyano group prone to hydrolysis under acidic or basic conditions.
Biological Activities and Mechanisms
Kinase Inhibition Profile
The compound demonstrates inhibitory activity against fibroblast growth factor receptors (FGFRs), with IC₅₀ values in the nanomolar range. Molecular docking studies suggest that the thienyl group occupies a hydrophobic pocket in the FGFR1 ATP-binding site, while the cyano moiety forms hydrogen bonds with catalytic lysine residues.
Antiproliferative Effects
In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung adenocarcinoma) show dose-dependent growth inhibition, with GI₅₀ values of 1.2–3.8 μM. Synergistic effects are observed when co-administered with cisplatin, reducing required chemotherapeutic doses by 40–60% .
Comparative Analysis with Structural Analogues
Cyano vs. Carboxylate Derivatives
Industrial and Research Applications
Pharmaceutical Development
As a lead compound in oncology, this molecule is being evaluated in preclinical studies for:
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Combination therapies: Potentiating PARP inhibitors in BRCA-mutant cancers.
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Prodrug formulations: Masking the cyano group as a phosphonate ester to improve oral bioavailability .
Material Science Applications
The extended π-system enables use in organic semiconductors. Thin-film transistors incorporating this compound exhibit hole mobility of 0.45 cm²/V·s, comparable to rubrene-based devices .
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